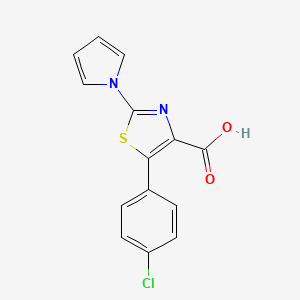

5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Description

Molecular Formula: C₁₄H₉ClN₂O₂S Molar Mass: 304.75 g/mol CAS Registry Number: 1623080-69-2 This compound features a thiazole core substituted with a 4-chlorophenyl group at position 5, a 1H-pyrrole moiety at position 2, and a carboxylic acid group at position 4 . Its carboxylic acid group enables salt formation, improving solubility for pharmacological applications .

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2S/c15-10-5-3-9(4-6-10)12-11(13(18)19)16-14(20-12)17-7-1-2-8-17/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMKRIWJPIXRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=C(S2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorophenyl-substituted thioamide and a pyrrole derivative, the reaction can proceed through a series of steps including nucleophilic substitution and cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Chemical Properties and Structure

This compound features a thiazole ring, a pyrrole ring, and a chlorophenyl group. Its molecular formula is with a molecular weight of approximately 304.75 g/mol. The presence of both a thiazole and a carboxylic acid group contributes to its unique reactivity and interaction with biological systems.

Organic Synthesis

5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as:

- Cyclization Reactions : Involves the formation of cyclic compounds from linear precursors.

- Substitution Reactions : Allows for the introduction of different functional groups onto the chlorophenyl or pyrrole rings.

These reactions are crucial in developing pharmaceuticals and other organic compounds.

Biological Applications

The compound's structure allows it to interact with biological molecules, making it a candidate for drug development. Key applications include:

- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties.

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can be beneficial in treating diseases related to enzyme overactivity.

Material Science

In material science, this compound can be utilized in developing new materials with unique properties such as:

- Polymers : The incorporation of thiazole and pyrrole rings can enhance the thermal stability and mechanical properties of polymers.

- Coatings : Its chemical properties make it suitable for creating protective coatings that resist environmental degradation.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University explored the antimicrobial efficacy of various thiazole derivatives, including 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid. The results showed that this compound exhibited significant activity against several bacterial strains, suggesting its potential use in pharmaceutical formulations aimed at treating infections.

Case Study 2: Synthesis of Novel Compounds

In another research project, scientists synthesized novel compounds using 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid as a precursor. These compounds were tested for their ability to inhibit specific cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Varied Substituents

Key Insights :

- The position of the chloro group (e.g., 4-Cl vs. 3-Cl on phenyl) influences dipole moments and steric effects, altering binding to target proteins .

- Pyrrole vs. simpler substituents : The pyrrole ring in the target compound may enhance binding via aromatic interactions, unlike compounds lacking this moiety .

Heterocycle-Modified Analogues

Key Insights :

- Thiazole vs. Thiophene/Oxadiazole :

Biological Activity

5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is an organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring , a pyrrole ring , and a chlorophenyl group , which contribute to its biological activity. The molecular formula is with a molecular weight of 304.75 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to the inhibition or activation of biological pathways, resulting in various pharmacological effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Binding : It can bind to specific receptors, potentially modulating signaling pathways associated with cell growth and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, the median inhibitory concentration (IC50) was reported to be as low as 5.36 µg/mL against MCF-7 cells, indicating potent antiproliferative effects .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 5.36 | Apoptosis induction via Bax/Bcl-2 ratio modulation |

| HepG2 | 10.10 | Cell cycle arrest at S and G2/M phases |

- Apoptosis Induction : Treatment with this compound resulted in an increased Bax/Bcl-2 ratio and elevated levels of caspase 9, suggesting that apoptosis is a key mechanism through which it exerts its anticancer effects .

Other Biological Activities

Beyond anticancer properties, the compound has been evaluated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that similar thiazole derivatives exhibit antimicrobial properties, which may extend to this compound .

Case Studies

- Cytotoxicity Evaluation : A study conducted on various thiazole derivatives indicated that modifications to the chlorophenyl group significantly enhanced cytotoxic activity against cancer cells. The introduction of substituents at specific positions on the aromatic ring was found to increase potency dramatically .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that compounds with electron-withdrawing groups (like chlorine) at the para position on the phenyl ring exhibit enhanced activity due to increased electron density at reactive sites .

Q & A

Q. How is 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid synthesized, and what reaction conditions are critical for optimal yield?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation reactions. A validated approach for analogous thiazole derivatives includes reacting a substituted thioamide with α-haloketones in glacial acetic acid under reflux (60–80°C) for 4–6 hours . For example, 2-(1H-pyrrol-1-yl)thioamide could react with 4-chlorophenyl-substituted α-bromoketone. Post-reaction, the mixture is cooled, poured into ice-water, and neutralized with sodium bicarbonate to precipitate the product. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the compound with ~95% purity, as reported for structurally related thiazoles . Key factors include strict anhydrous conditions, controlled stoichiometry (1:1 molar ratio), and reflux duration to minimize side reactions like over-oxidation.

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction resolves the thiazole core, chlorophenyl substituent, and pyrrole ring geometry. For example, analogous pyrazole-thiazole hybrids show bond lengths of 1.74–1.78 Å (C–S in thiazole) and dihedral angles <10° between aromatic planes .

- Spectroscopy :

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; thiazole C=N at ~1620 cm⁻¹ .

- NMR : ¹H NMR shows pyrrole protons as a multiplet (δ 6.8–7.2 ppm), chlorophenyl protons as a doublet (δ 7.4–7.6 ppm), and carboxylic acid proton at δ 13.2 ppm (broad, exchangeable) .

- HRMS : Molecular ion peak at m/z 304.76 (calc. for C₁₄H₁₀ClN₃O₂S) .

Q. What purity assessment methodologies are recommended, and what levels are achievable?

Methodological Answer:

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Retention times for related thiazoles range 8–10 minutes .

- ¹H NMR : Integration of residual solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) quantifies impurities.

- Elemental analysis : Acceptable tolerances for C, H, N, S (±0.4%).

Typical purity levels reach 95%, as reported for similar compounds .

Advanced Research Questions

Q. How can computational tools like Multiwfn analyze the compound’s electronic properties?

Methodological Answer: Multiwfn calculates electron localization function (ELF), electrostatic potential (ESP), and frontier molecular orbitals (FMOs):

- ELF : Reveals electron density delocalization in the thiazole ring (ELF >0.85) and carboxylic acid group (ELF ~0.75) .

- ESP : Identifies electrophilic regions (negative ESP) at the pyrrole nitrogen and carboxylic oxygen, guiding reactivity predictions .

- FMOs : HOMO-LUMO gaps (~4.5 eV) correlate with stability; HOMO localized on the pyrrole-thiazole system, suggesting π-π stacking potential in biological targets .

Q. How can contradictions in bioactivity data (e.g., enzyme inhibition vs. cellular assays) be resolved?

Methodological Answer:

- Dose-response profiling : Validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to rule out off-target effects.

- Molecular docking : Compare binding poses in enzyme active sites (e.g., COX-2 or carbonic anhydrase) using AutoDock Vina. Adjust protonation states (carboxylic acid deprotonated at physiological pH) for accurate ligand-receptor interactions .

- Metabolite screening : LC-MS/MS identifies degradation products that may interfere with assays .

Q. What role do noncovalent interactions play in the compound’s molecular recognition?

Methodological Answer: Noncovalent interactions (NCIs) are mapped using the NCIplot algorithm:

- Hydrogen bonds : Carboxylic acid O–H···N (2.8–3.2 Å) with histidine residues in enzymes .

- π-π stacking : Pyrrole-thiazole system interacts with aromatic side chains (e.g., Phe360 in COX-2) at centroid distances of 3.5–4.0 Å .

- Halogen bonding : Chlorophenyl Cl···O interactions (3.3 Å) enhance binding affinity in hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.